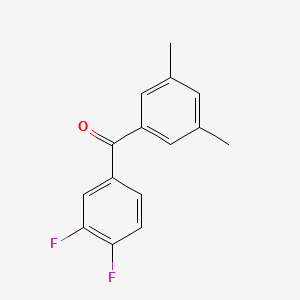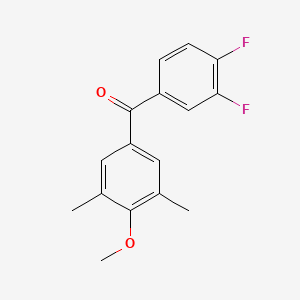
3-(三氟甲基)苯三甲基铵碘
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)phenyltrimethylammonium Iodide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The molecular weight is 331.12 and the molecular formula is C10H13F3IN .
Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide is represented by the SMILES notation: CN+©C1=CC=CC(=C1)C(F)(F)F.[I-] .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius .科学研究应用
药物设计中的三氟甲基
三氟甲基是 3-(三氟甲基)苯三甲基铵碘的重要组成部分,在药物设计中至关重要,特别是对于抗结核剂。当将该基团添加到抗结核剂中时,已显示出通过改善其药效学和药代动力学特性来增强其效力。三氟甲基的独特优势,包括其亲脂性增强作用,使其成为现代抗结核药物设计中的关键取代基,比传统取代基提供一系列益处 (Thomas,1969 年).
太阳能电池性能的增强
在钙钛矿太阳能电池中,3-(三氟甲基)苯三甲基铵碘等添加剂发挥着至关重要的作用。这些添加剂分为有机或无机,对于提高基于 MAPbI3 的钙钛矿太阳能电池的性能和稳定性至关重要。它们的影响延伸到这些电池的形态和光电特性,有助于克服稳定性挑战并为更广泛的商业应用铺平道路 (Mangrulkar 和 Stevenson,2021 年).
水性介质中的氟烷基化
三氟甲基在水性介质中进行的氟烷基化反应中也至关重要。这些反应对于将含氟官能团引入药物、农用化学品和功能材料至关重要。利用水作为溶剂或反应物的这些反应的环境友好方法的开发正在受到关注。这与绿色化学的目标一致,强调了三氟甲基在可持续化学过程中的重要性 (Song 等人,2018 年).
环境影响和资源利用
三氟甲基的作用延伸到环境科学,其中带有三氟甲基的化合物如 CHF3 以其强烈的温室效应而闻名。研究重点是将这些化合物转化为有用的材料,而不是诉诸焚烧,突出了该基团在环境保护和资源利用中的重要性 (Wenfen,2014 年).
作用机制
Target of Action
It is known to be used as an intermediate in organic synthesis .
Mode of Action
It is known to participate in transesterification reactions . In a specific application, it forms a complex with formamidinium iodide (FAI) to transfer FAI from a polar solvent to a nonpolar solvent .
Biochemical Pathways
Its role in transesterification reactions suggests it may influence pathways involving ester or amide bonds .
Result of Action
The result of the action of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide is seen in its ability to facilitate the transfer of FAI from a polar solvent to a nonpolar solvent. This action can fill FA+/I− vacancies at the defective surface matrix of perovskite quantum dots (PQDs), effectively renovating the surface matrix and substantially suppressing the trap-assisted recombination of PQDs .
Action Environment
As a chemical used in organic synthesis, factors such as temperature, solvent type, and pH could potentially influence its action, efficacy, and stability .
安全和危害
This compound is considered hazardous. It is highly flammable and can be fatal if swallowed, in contact with skin, or if inhaled. It can cause damage to organs and severe skin burns and eye damage . Proper handling is required, including wearing suitable protective equipment, preventing dispersion of dust, and washing hands and face thoroughly after handling .
Relevant Papers One relevant paper mentions the use of 3-(Trifluoromethyl)phenyltrimethylammonium in the treatment of PQDs, where it forms a complex with formamidinium iodide (FAI) to transfer FAI from the polar solvent to nonpolar solvent .
生化分析
Biochemical Properties
3-(Trifluoromethyl)phenyltrimethylammonium Iodide plays a significant role in biochemical reactions, particularly in the context of phase-transfer catalysis. It interacts with enzymes, proteins, and other biomolecules, forming complexes that facilitate the transfer of ions and molecules between different phases. For instance, it can form a complex with formamidinium iodide, which helps in transferring formamidinium ions from a polar solvent to a nonpolar solvent . This interaction is crucial in renovating the surface matrix of perovskite quantum dots, thereby enhancing their efficiency in solar cells .
Cellular Effects
The effects of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the treatment of perovskite quantum dots, this compound helps suppress trap-assisted recombination, which is a significant issue in photovoltaic performance . This suppression leads to improved charge carrier transport within the quantum dot solids, thereby enhancing their overall efficiency .
Molecular Mechanism
At the molecular level, 3-(Trifluoromethyl)phenyltrimethylammonium Iodide exerts its effects through binding interactions with biomolecules. It forms complexes with other compounds, such as formamidinium iodide, to fill vacancies at the defective surface matrix of quantum dots . This action effectively renovates the surface matrix, suppresses trap-assisted recombination, and improves the stacking orientation of quantum dots, facilitating better charge carrier transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, which need to be carefully monitored .
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cellular function and enhanced biochemical reactions. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
3-(Trifluoromethyl)phenyltrimethylammonium Iodide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and utilization within the cell. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic reactions and influence the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are crucial for its effective function in biochemical and cellular processes .
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .
属性
IUPAC Name |
trimethyl-[3-(trifluoromethyl)phenyl]azanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N.HI/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZIUXSJJSEBAK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC(=C1)C(F)(F)F.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375341 |
Source


|
| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27389-57-7 |
Source


|
| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



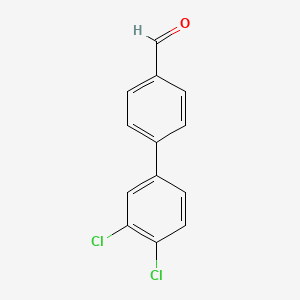



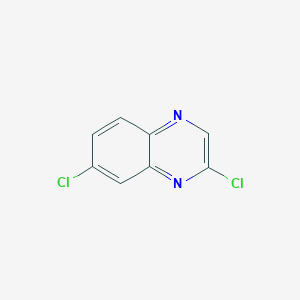

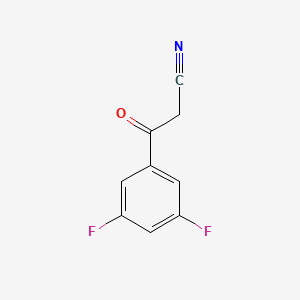
![2',4'-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1302712.png)
